molecular formula C16H22N2O3 B468340 Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate CAS No. 544438-17-7

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Cat. No. B468340
CAS RN: 544438-17-7
M. Wt: 290.36g/mol
InChI Key: RTTJNTGJMIGJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate is a chemical compound with the CAS Number: 544438-17-7 . It has a molecular weight of 290.36 and its IUPAC name is ethyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H22N2O3 . The Inchi Code for this compound is 1S/C16H22N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,17,18,20) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 169 - 171 degrees Celsius .

Scientific Research Applications

Preservatives and Safety

Benzoate and Sorbate Salts

A systematic review highlighted the invaluable preservative role of benzoate salts, including their use in food and beverage preservation. Despite their benefits, concerns over safety, including potential carcinogenicity, allergies, and impact on neurotransmission, have been noted. Interestingly, clinical administration of sodium benzoate shows promise in treating conditions such as urea cycle disorders, multiple sclerosis, schizophrenia, Alzheimer's, and Parkinson's disease, with caution advised due to potential negative impacts on brain neurochemistry (Piper & Piper, 2017).

Environmental and Toxicological Studies

Degradation Processes of Nitisinone

Research on nitisinone (NTBC), a compound with similar structural considerations, explored its stability and degradation pathways. This study is relevant for understanding the environmental stability and potential risks of similar chemical compounds. The identification of stable degradation products contributes to the assessment of environmental impact and safety (Barchańska et al., 2019).

Pharmacokinetic Analysis

Benzoic Acid in Various Species

A study conducted a physiologically-based pharmacokinetic analysis of benzoic acid across rats, guinea pigs, and humans, focusing on metabolic and dosimetric variations. This research sheds light on the internal exposures of similar compounds, offering insights into interspecies differences and potential implications for dietary exposures to benzoates (Hoffman & Hanneman, 2017).

Sterilization and Medical Applications

Semisynthetic Resorbable Materials

Exploration into the use of hyaluronan esterification, including the generation of ethyl and benzyl hyaluronan esters, demonstrates the potential medical applications of similar chemical modifications. These materials show promise for a range of clinical applications due to their biocompatibility and degradable nature, highlighting the versatility of chemical compounds like ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate in creating new materials with varied biological properties (Campoccia et al., 1998).

Safety and Hazards

The safety information available indicates that Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

ethyl 4-(cyclohexylcarbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTJNTGJMIGJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.